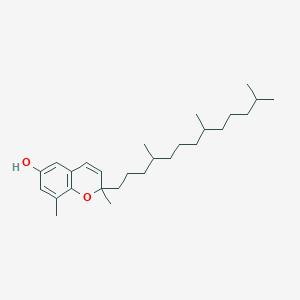

Dehydro-delta-tocopherol

Description

Contextualization within the Tocopherol Family and Vitamin E Research

Dehydro-delta-tocopherol is a derivative of delta-tocopherol (B132067), one of the four main forms of tocopherols (B72186), which, along with tocotrienols, comprise the vitamin E family of compounds. wikipedia.org The defining characteristic of tocopherols is a chromanol ring with a hydroxyl group and a hydrophobic phytyl tail, which allows for penetration into biological membranes. wikipedia.org The different forms of tocopherols—alpha (α), beta (β), gamma (γ), and delta (δ)—are distinguished by the number and position of methyl groups on the chromanol ring. nih.gov Delta-tocopherol, for instance, has a single methyl group at the 8-position of the chromanol ring. nih.gov

This compound is structurally distinct from delta-tocopherol due to the presence of a double bond between the C-3 and C-4 positions of the chromanol ring. nih.gov This structural modification classifies it as a chromenol. nih.gov While all tocopherols are recognized for their antioxidant properties, the specific structural variations among them, including the unsaturation seen in dehydro-derivatives, can influence their biological activity and metabolic pathways. researchgate.net Research into the various forms of vitamin E has evolved from a primary focus on α-tocopherol, the most abundant form in the body, to a broader investigation of the unique properties and potential applications of other isomers like gamma- and delta-tocopherol and their derivatives. nih.gov

Historical Perspective on Research into this compound and Related Structures

The history of tocopherol research dates back to the early 20th century with the discovery of vitamin E as a factor essential for reproduction in rats. researchgate.netdntb.gov.ua The isolation of α-tocopherol from wheat germ oil in 1936 was a landmark achievement in this field. dntb.gov.ua Subsequently, other tocopherol isomers were identified, and research expanded to understand their chemical structures and biological functions.

The investigation of dehydro-forms of tocopherols is a more recent development. Dehydrotocopherols, including α-, β-, and γ-dehydrotocopherol, were first isolated from wheat germ oil. nih.gov However, significant research into this compound specifically has been closely linked to phytochemical studies of the Stemona genus of plants. nih.govresearchgate.net A pivotal study in 2004 reported the isolation of four new dehydrotocopherols, including a preponderance of this compound, from the roots of various Stemona species. nih.gov This research established the presence of a C-3/C-4 double bond as a characteristic feature of tocopherols within this plant genus and highlighted the exclusive accumulation of this compound in the Stemona tuberosa group. nih.gov This discovery has since positioned Stemona species as a primary source for the natural isolation and study of this particular compound. nih.govmedchemexpress.com

Significance of this compound in Contemporary Chemical Biology Research

In contemporary chemical biology, this compound is significant primarily for its antioxidant capacity and its role as a specific phytochemical marker. Its presence and accumulation in certain plant species provide a valuable tool for chemotaxonomy, helping to classify and differentiate between species within the Stemona genus based on their chemical profiles. nih.govresearchgate.net

The antioxidant properties of this compound have been a key area of investigation. Studies have shown that its antioxidant capacity is comparable to that of α-tocopherol, the most biologically active form of vitamin E. nih.gov Research utilizing the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay has provided quantitative data on its effectiveness. One study found that this compound exhibits an EC50 value of 25 μM, indicating its potential as a potent antioxidant. medchemexpress.com

| Compound Name | Antioxidant Capacity (DPPH Assay) | Notes |

| Dehydro-alpha-tocopherol | Comparable to α-tocopherol | More rapid kinetic behavior. |

| Dehydro-beta-tocopherol | Comparable to α-tocopherol | |

| Dehydro-gamma-tocopherol | Comparable to α-tocopherol | |

| This compound | EC50 of 25 μM | Comparable to α-tocopherol. |

| Alpha-tocopherol (B171835) | Standard for comparison |

This table presents a summary of the antioxidant capacities of dehydrotocopherol derivatives as determined by DPPH radical scavenging assays. The data is compiled from studies that compare these compounds to the standard antioxidant, α-tocopherol. nih.govmedchemexpress.com

Beyond its antioxidant function, research has also suggested other potential biological activities. For instance, studies on γ-dehydrotocopherol, a closely related compound, have indicated proliferative effects on mouse fibroblasts, suggesting potential applications in areas like wound healing. nih.gov The unique structure of this compound continues to make it a subject of interest for researchers exploring the diverse biological roles of vitamin E-related compounds.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,8-dimethyl-2-(4,8,12-trimethyltridecyl)chromen-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O2/c1-20(2)10-7-11-21(3)12-8-13-22(4)14-9-16-27(6)17-15-24-19-25(28)18-23(5)26(24)29-27/h15,17-22,28H,7-14,16H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEGYJQTVMVOWKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1OC(C=C2)(C)CCCC(C)CCCC(C)CCCC(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Occurrence, Natural Abundance, and Physiological Context in Organisms

Distribution in Plant Species and Biological Systems

Dehydro-delta-tocopherol is a naturally occurring chromenol, a derivative of tocopherol, distinguished by a double bond between the C-3 and C-4 positions of the chromanol ring. nih.gov Its presence is notably documented within specific plant families, where it contributes to the plant's chemical profile and antioxidant systems.

The genus Stemona is a significant source of dehydrotocopherols, including this compound. nih.gov Research has shown that the presence and relative abundance of different dehydrotocopherol forms can be a chemotaxonomic marker, helping to distinguish between various Stemona species. nih.govresearchgate.net

Studies have identified this compound in several Stemona species:

Stemona tuberosa : This species group is characterized by an exclusive accumulation of this compound. nih.govchemfaces.com The co-occurrence of this compound with specific alkaloids like tuberostemonine (B192615) or stemoninine (B1255639) in S. tuberosa has been observed, correlating with variations in the plant's flower morphology. nih.gov

Stemona collinsae : This species contains a clear preponderance of this compound, alongside smaller quantities of other dehydrotocopherols. nih.govresearchgate.netchemfaces.com

Stemona curtisii : While primarily characterized by dehydro-gamma-tocopherol, some provenances may also contain this compound. nih.govresearchgate.netmedchemexpress.com

The variation in C-methylation patterns on the aromatic ring of the dehydrotocopherol structure among different Stemona species points to differences in methyltransferase enzyme activities, which aligns with current species classifications. nih.govresearchgate.net

Table 1: Distribution of Dehydrotocopherols in Select Stemona Species

| Species | Predominant Dehydrotocopherol(s) | Reference |

|---|---|---|

| Stemona tuberosa group | This compound (exclusive accumulation) | nih.govchemfaces.com |

| Stemona collinsae | This compound (preponderance) | nih.govresearchgate.netchemfaces.com |

| Stemona curtisii | Dehydro-gamma-tocopherol | nih.govresearchgate.net |

| Stemona burkillii | Trend towards Dehydro-alpha-tocopherol | nih.govresearchgate.net |

Research on dehydrotocopherols has primarily focused on the roots of Stemona species, from which these compounds were first isolated and characterized. nih.govresearchgate.net While detailed comparative studies on the accumulation of this compound across various tissues (leaves, stems, flowers, seeds) are not extensively documented, the general distribution of related tocopherols (B72186) in plants provides some context.

In most plants, α-tocopherol is the main form found in photosynthetic tissues like leaves, while γ-tocopherol is often predominant in non-photosynthetic tissues such as seeds. frontiersin.orgnih.govfrontiersin.org Tocopherols are also found in roots, flowers, and stems. researchgate.net The biosynthesis of these compounds occurs in plastids, including non-photosynthetic plastids found in roots and seeds. researchgate.netresearchgate.net Given that this compound has been prominently isolated from the roots of Stemona, it suggests significant biosynthesis or accumulation in this tissue. nih.govnih.gov

Biosynthetic Origin and Environmental Influences on Accumulation

The biosynthesis of this compound is a branch of the well-characterized tocopherol (Vitamin E) synthesis pathway, which occurs in the plastids of plants. researchgate.netpnas.org Tocopherols are synthesized from two primary precursors: homogentisic acid (HGA), which forms the aromatic chromanol head, and a phytyl-diphosphate (PDP) tail derived from the methylerythritol phosphate (B84403) (MEP) pathway. researchgate.netmdpi.com

The key steps involve:

HGA Formation : HGA is produced from L-tyrosine via the shikimate pathway. nih.govresearchgate.net

Condensation : The enzyme homogentisate (B1232598) phytyltransferase (HPT/VTE2) catalyzes the condensation of HGA and PDP to form 2-methyl-6-phytyl-1,4-benzoquinol (MPBQ), the first committed step in tocopherol synthesis. frontiersin.orgnih.gov

Cyclization and Methylation : A series of cyclization and methylation reactions, catalyzed by enzymes like tocopherol cyclase (VTE1) and various methyltransferases (e.g., VTE3, VTE4), produce the different forms of tocopherol (delta, gamma, beta, alpha). nih.govpnas.orgmdpi.com Delta-tocopherol (B132067) is an early product in this pathway before subsequent methylation steps. nih.gov

This compound is a chromenol variant, differing from delta-tocopherol by a double bond in the chromanol ring system, indicating a final dehydrogenation step or a divergence in the cyclization process specific to certain plant genera like Stemona. nih.gov

Environmental Influences: While specific studies on environmental effects on this compound are limited, research on tocopherols in general shows that their accumulation is influenced by various abiotic and agronomic factors. acs.orgnih.gov These factors likely have a similar impact on dehydro-variants.

Temperature : Higher temperatures during seed development have been shown to increase tocopherol levels in some species like soybean and almond. nih.gov

Water Availability : Drought stress can lead to an increase in tocopherol concentration in plants like olive and almond, which is thought to be a protective response against oxidative damage. nih.gov

Light Intensity : High light stress is a known inducer of tocopherol biosynthesis as a defense mechanism against photo-oxidative damage. researchgate.net

Agronomic Practices : Factors such as planting date, seeding rate, and fertilization can affect the concentration of different tocopherol forms in crops. acs.orgresearchgate.net For instance, in rapeseed, nitrogen fertilization has been shown to increase δ-tocopherol concentrations. acs.org

Role as a Natural Product and its Research Implications

This compound, as a natural product, is of significant research interest primarily due to its antioxidant properties. nih.govmedchemexpress.com Like other tocopherols, it can scavenge free radicals, protecting cells from oxidative damage. nih.govnih.gov The antioxidant capacity of dehydrotocopherol derivatives has been found to be comparable to that of α-tocopherol. nih.govresearchgate.net

The discovery and characterization of this compound have several research implications:

Chemotaxonomy : Its specific accumulation pattern in the Stemona genus serves as a valuable chemical marker for species identification and classification, aiding in botanical and phylogenetic studies. nih.govresearchgate.netnih.gov

Antioxidant Research : As a naturally occurring antioxidant, it provides a model for studying structure-activity relationships among vitamin E-related compounds. Understanding how the C3-C4 double bond affects its radical-scavenging ability contributes to the broader knowledge of antioxidant mechanisms. nih.govebi.ac.uk

Cancer Research : While research has focused more on delta-tocopherol, there is growing interest in the anticancer properties of various vitamin E isoforms and their metabolites. mdpi.commdpi.com Studies have shown that delta-tocopherol can inhibit cancer cell proliferation and scavenge reactive nitrogen species, properties that could potentially extend to its dehydro-derivative. ebi.ac.ukmdpi.com

Biosynthesis and Genetic Regulation of Tocopherol Pathways Relevant to Dehydro Delta Tocopherol

Core Tocopherol Biosynthetic Pathway in Photosynthetic Organisms

Tocopherols (B72186), a class of lipid-soluble antioxidants, are synthesized exclusively by photosynthetic organisms. nih.gov Their structure consists of a polar chromanol ring attached to a lipophilic phytyl tail. frontiersin.orgresearchgate.net The biosynthesis pathway is primarily located in the plastids, drawing precursors from different metabolic routes. researchgate.netmdpi.com

The synthesis of tocopherols requires two primary precursors: homogentisate (B1232598) (HGA), which forms the aromatic chromanol ring, and phytyl pyrophosphate (PPP), which forms the hydrophobic side chain. mdpi.comnih.gov

Homogentisate (HGA): HGA is an aromatic acid derived from the shikimate pathway. uni-muenchen.denih.gov In plants, the synthesis begins with the amino acid L-tyrosine. frontiersin.orgnih.gov L-tyrosine is converted to 4-hydroxyphenylpyruvate (HPP) by the enzyme tyrosine aminotransferase (TAT). frontiersin.orgnih.gov Subsequently, HPP is converted to HGA by the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD). mdpi.comuni-muenchen.denih.gov While the initial step occurs in the cytoplasm, the conversion of HPP to HGA takes place in the plastids where the rest of the tocopherol synthesis occurs. frontiersin.orgmdpi.com

Phytyl Pyrophosphate (PPP) and Geranylgeranyl Pyrophosphate (GGPP): The lipophilic tail of tocopherols is derived from phytyl pyrophosphate (PPP). frontiersin.org PPP originates from the plastidial methylerythritol phosphate (B84403) (MEP) pathway, which produces isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). frontiersin.orgacs.org These five-carbon units are used to build larger isoprenoid molecules. Geranylgeranyl pyrophosphate (GGPP), a 20-carbon molecule, is a key intermediate synthesized by GGPP synthase (GGPPS). mdpi.comfrontiersin.org

There are two main routes to generate PPP from GGPP:

Direct Reduction: GGPP can be directly reduced to PPP by the enzyme geranylgeranyl reductase (GGR). mdpi.comd-nb.info

Chlorophyll (B73375) Metabolism: A significant source of PPP for tocopherol synthesis is the recycling of phytol (B49457) from chlorophyll degradation. mdpi.comfrontiersin.orgfrontiersin.org During senescence or turnover, the phytyl tail is cleaved from chlorophyll by chlorophyllases (CLH) or pheophytin hydrolase (PPH). mdpi.comfrontiersin.org The released free phytol is then phosphorylated in two sequential steps by phytol kinase (VTE5) and phytyl phosphate kinase (VTE6) to produce PPP. frontiersin.orgnih.gov

Table 1: Key Precursors in Tocopherol Biosynthesis

| Precursor | Origin Pathway | Role in Tocopherol Synthesis | Key Enzymes in Formation |

| Homogentisate (HGA) | Shikimate Pathway | Forms the chromanol head group. mdpi.com | Tyrosine Aminotransferase (TAT), p-Hydroxyphenylpyruvate Dioxygenase (HPPD). frontiersin.orgnih.gov |

| Phytyl Pyrophosphate (PPP) | MEP Pathway / Chlorophyll Recycling | Forms the saturated phytyl tail. frontiersin.org | Geranylgeranyl Reductase (GGR), Phytol Kinase (VTE5), Phytyl Phosphate Kinase (VTE6). mdpi.comnih.gov |

| Geranylgeranyl Pyrophosphate (GGPP) | MEP Pathway | Precursor to Phytyl Pyrophosphate (PPP). d-nb.info | GGPP Synthase (GGPPS). frontiersin.org |

The assembly of HGA and PPP into delta-tocopherol (B132067) involves a series of enzymatic reactions within the plastid, particularly at the inner envelope and in plastoglobules. mdpi.comnih.gov

Condensation: The committed step in tocopherol biosynthesis is the condensation of HGA and PPP. nih.govoup.com This reaction is catalyzed by Homogentisate Phytyltransferase (HPT) , also known as VTE2, to form 2-methyl-6-phytyl-1,4-benzoquinol (MPBQ). nih.govfrontiersin.org The activity of HPT is often a rate-limiting factor in total tocopherol production. nih.govnih.govresearchgate.net

Cyclization: The chromanol ring is formed by the cyclization of the benzoquinol intermediate. For the synthesis of delta-tocopherol, the MPBQ formed in the previous step is directly cyclized by Tocopherol Cyclase (TC) , also known as VTE1. nih.govnih.gov This enzymatic action results in the formation of δ-tocopherol. nih.govacs.org VTE1 is essential for the synthesis of all tocopherol forms. pnas.orgoup.com

Methylation Steps (for other tocopherols): While delta-tocopherol is formed directly from the cyclization of MPBQ, the synthesis of other tocopherols requires methylation steps.

MPBQ Methyltransferase (VTE3): This enzyme methylates MPBQ to form 2,3-dimethyl-6-phytyl-1,4-benzoquinol (DMPBQ). mdpi.comnih.gov

Tocopherol Cyclase (VTE1): VTE1 then cyclizes DMPBQ to produce γ-tocopherol. mdpi.comnih.gov

Gamma-Tocopherol (B30145) Methyltransferase (γ-TMT/VTE4): This enzyme catalyzes the final methylation step, converting γ-tocopherol to α-tocopherol and δ-tocopherol to β-tocopherol. mdpi.commdpi.comnih.gov

The pathway leading specifically to delta-tocopherol involves the first two core enzymatic steps: condensation by HPT (VTE2) and subsequent cyclization by TC (VTE1). frontiersin.orgacs.org

Table 2: Core Enzymes in the Tocopherol Biosynthetic Pathway

| Enzyme (Gene) | Function | Substrate(s) | Product(s) |

| Homogentisate Phytyltransferase (HPT / VTE2) | Condenses aromatic head and lipid tail; committed step. nih.govnih.gov | Homogentisate (HGA), Phytyl Pyrophosphate (PPP) | 2-methyl-6-phytyl-1,4-benzoquinol (MPBQ). nih.gov |

| MPBQ Methyltransferase (MPBQ-MT / VTE3) | Methylates the benzoquinol intermediate. nih.gov | MPBQ | 2,3-dimethyl-6-phytyl-1,4-benzoquinol (DMPBQ). nih.gov |

| Tocopherol Cyclase (TC / VTE1) | Catalyzes the formation of the chromanol ring. pnas.orguniprot.org | MPBQ, DMPBQ | δ-tocopherol, γ-tocopherol. nih.gov |

| Gamma-Tocopherol Methyltransferase (γ-TMT / VTE4) | Adds the final methyl group to the chromanol ring. mdpi.com | γ-tocopherol, δ-tocopherol | α-tocopherol, β-tocopherol. nih.gov |

Dehydro-delta-Tocopherol Specific Biosynthetic Considerations

Dehydrotocopherols are variants of tocopherols characterized by a degree of unsaturation. rsc.org The specific biosynthesis of this compound involves modifications to the core pathway.

The formation of the characteristic chromanol ring of all tocopherols is catalyzed by tocopherol cyclase (VTE1), which acts on a benzoquinol precursor. pnas.orgrsc.org The term "dehydro-chromanol" implies a chromenol structure, containing a double bond within the bicyclic ring system. The formation of this ring is a critical step, and it is proposed that the cyclization mechanism acting on a specific quinone or hydroquinone (B1673460) intermediate is the point at which such a structure would be formed. rsc.orgresearchgate.net The cyclization of the prenylated quinone precursors occurs within plastoglobules and establishes the stereochemistry at the C-2 position. nih.govrsc.org While the precise pathway leading to a dehydro-chromanol ring specific to delta-tocopherol is not extensively detailed, it would necessitate an enzymatic process that results in desaturation within the ring structure during or after the cyclization catalyzed by VTE1.

Genetic and Transcriptional Regulation of Biosynthetic Enzymes

The biosynthesis of tocopherols is regulated at the genetic and transcriptional level, often in response to developmental cues and environmental stress. oup.comresearchgate.net The expression of genes encoding key biosynthetic enzymes can be a significant limiting factor in the production of tocopherols. acs.orgnih.gov

Regulation of Core Pathway Genes: The genes encoding the core tocopherol synthesis enzymes (VTE1, VTE2, VTE3, VTE4) are subject to transcriptional control. VTE2 (HPT) is considered a major bottleneck, and its overexpression has been shown to significantly increase total tocopherol levels in various plant tissues. frontiersin.orgnih.gov In response to abiotic stress, such as high light or drought, the transcript levels of HPT often increase. nih.govresearchgate.net Similarly, the expression of VTE1 (TC) and VTE4 (γ-TMT) can be limiting factors for the accumulation of total tocopherols and α-tocopherol, respectively. mdpi.comnih.gov Studies in soybean and rapeseed have highlighted that the expression levels of VTE genes, along with precursor pathway genes, change dynamically during seed development, influencing the final tocopherol content and composition. acs.orgfrontiersin.org Coordinated expression of multiple genes, such as the combined overexpression of HPT and γ-TMT, has proven effective in dramatically increasing the most biologically active form, α-tocopherol. nih.govnih.gov

Gene Expression Profiling in Model Organisms (e.g., Arabidopsis thaliana, Soybean)

Direct gene expression profiling related to this compound is unavailable for Arabidopsis and soybean, as this compound is not typically produced by these species. However, extensive research has been conducted on the expression of genes involved in the synthesis of its precursor, δ-tocopherol, and other tocopherols.

In Arabidopsis thaliana , the expression of tocopherol biosynthetic genes is regulated by developmental stage and environmental stress. For instance, inoculation of Arabidopsis leaves with the bacterial pathogen Pseudomonas syringae induces the expression of genes involved in the early steps of the pathway, such as HPPD (p-hydroxyphenylpyruvate dioxygenase) and VTE2 (homogentisate phytyltransferase), leading to a significant accumulation of γ-tocopherol and a moderate increase in δ-tocopherol. mdpi.com Studies on tocopherol-deficient mutants, such as vte1 (lacking tocopherol cyclase) and vte2 (lacking homogentisate phytyltransferase), have been instrumental in elucidating gene function and revealing the impact of tocopherol deficiency on lipid oxidation and gene expression related to defense responses. oup.com

In Glycine max (soybean) , tocopherol composition is a key trait for nutritional quality, with γ-tocopherol being the predominant form in seeds, while α-tocopherol content is typically low. nih.gov Comparative analyses of soybean genotypes have shown that the differential expression of key genes in the MEP, shikimate, and tocopherol-core pathways correlates with variations in tocopherol content. oup.comfrontiersin.org For example, the expression of γ-TMT3 (γ-tocopherol methyltransferase 3) is a limiting factor for the conversion of γ-tocopherol to α-tocopherol. oup.compnas.org Quantitative Trait Loci (QTL) analysis has identified several candidate genes, including Tocopherol Cyclase (TC), whose expression levels are associated with δ-tocopherol content. nih.gov

*Table 1: Key Genes in the Tocopherol Biosynthetic Pathway of Arabidopsis thaliana

| Gene Name | Enzyme Name | Function in Pathway |

|---|---|---|

| HPPD | p-Hydroxyphenylpyruvate Dioxygenase | Catalyzes the formation of homogentisate (HGA). mdpi.com |

| VTE2 | Homogentisate Phytyltransferase (HPT) | Condenses HGA and phytyl-diphosphate (PDP) to form MPBQ. pnas.orgnih.gov |

| VTE1 | Tocopherol Cyclase (TC) | Catalyzes the cyclization of MPBQ to form δ-tocopherol. nih.gov |

| VTE3 | MPBQ Methyltransferase | Methylates MPBQ to form DMPBQ (precursor to γ-tocopherol). nih.gov |

| VTE4 | γ-Tocopherol Methyltransferase (γ-TMT) | Methylates γ-tocopherol and δ-tocopherol to α- and β-tocopherol. nih.govmdpi.com |

| VTE5 | Phytol Kinase | Phosphorylates free phytol (from chlorophyll degradation) for PDP synthesis. nih.gov |

Regulatory Elements and Transcription Factors

The regulation of the tocopherol pathway is complex and involves transcriptional control of the biosynthetic genes. While specific transcription factors for this compound are unknown, research in model plants has identified factors that modulate the expression of genes for general tocopherol synthesis.

In soybean, a GWAS analysis identified the transcription factor GmZF351 , which regulates fatty acid synthesis, as also directly activating key genes in the tocopherol pathway, including GmHPT and Gmγ-TMT3. medchemexpress.com This finding provides evidence for a coordinated regulation of oil and vitamin E production in seeds.

Bioinformatic analyses of the promoter regions of the VTE4 gene (encoding γ-tocopherol methyltransferase) and its orthologs have identified conserved motifs corresponding to several families of transcription factors. These include bZIP , MYB , MADS-box , and hemodomain-like families. medchemexpress.com The functional analysis of these transcription factors suggests a significant interplay between the tocopherol biosynthesis pathway and signaling pathways for abiotic stress and hormones like abscisic acid. medchemexpress.com Furthermore, light signaling components appear to play a prominent role in inducing the expression of these transcription factors. medchemexpress.com

Bioengineering Approaches to Modify Tocopherol Composition in Plants

Bioengineering efforts have primarily focused on increasing total tocopherol content or shifting the composition towards α-tocopherol, the form with the highest vitamin E activity. medchemexpress.com There are no specific reports on engineering plants to produce this compound, as the gene responsible for its synthesis has not been characterized in model systems. However, the strategies employed for general tocopherol modification provide a framework for future work, should the necessary gene be identified.

Two main strategies are used:

Increasing Precursor Supply and Overexpressing Rate-Limiting Enzymes: This approach involves enhancing the metabolic flux towards tocopherol synthesis. Overexpression of HPPD has been shown to increase total tocopherol levels in Arabidopsis leaves and seeds. mdpi.com Similarly, overexpressing VTE2 (HPT), which catalyzes the committed step, has resulted in significant increases in total tocopherols in the leaves of various plants, including Arabidopsis, tobacco, and potato. medchemexpress.com

Modifying Tocopherol Composition: This strategy aims to convert tocopherol intermediates into more desirable forms. A major target is the VTE4 gene (γ-TMT), which converts γ-tocopherol to α-tocopherol. Overexpression of VTE4 has successfully shifted the tocopherol profile in soybean and Arabidopsis seeds to be almost entirely composed of α-tocopherol. nih.govatamanchemicals.com Co-expression of multiple genes, such as VTE3 and VTE4 in soybean, can have a synergistic effect, leading to a substantial increase in α-tocopherol content. medchemexpress.com

Theoretically, if the enzyme that catalyzes the dehydrogenation of δ-tocopherol to this compound were identified, it could be introduced into a high-δ-tocopherol plant background, created by overexpressing genes like VTE1 and VTE2 while silencing methyltransferases, to enable the production of this specific compound.

Table 2: Examples of Bioengineering Approaches in Arabidopsis and Soybean

| Approach | Target Gene(s) | Model Organism | Observed Outcome |

|---|---|---|---|

| Overexpression | VTE2 (HPT) | Arabidopsis thaliana | Up to 4.4-fold increase in leaf tocopherol. medchemexpress.com |

| Overexpression | PDS1 (HPPD) | Arabidopsis thaliana | Up to 43% increase in leaf tocopherol. mdpi.com |

| Seed-Specific Co-expression | AtVTE3 and AtVTE4 | Soybean | Shifted seed tocopherol composition to >90% α-tocopherol. atamanchemicals.com |

| Overexpression | VTE4 (γ-TMT) | Soybean | Up to 11-fold increase in α-tocopherol content. atamanchemicals.com |

Metabolic Transformations and in Vivo Fate of Delta Tocopherol and Its Dehydro Derivatives

Oxidative Degradation Pathways

The primary route for the breakdown of tocopherols (B72186) involves the oxidative degradation of their phytyl side chain. This process is initiated by a specific hydroxylation reaction followed by a series of oxidation steps.

ω-Oxidation and Subsequent β-Oxidation of the Side Chain

The metabolic cascade begins with ω-hydroxylation, a reaction that introduces a hydroxyl group at the terminal methyl group of the phytyl tail. basicmedicalkey.commdpi.com This initial and rate-limiting step is followed by further oxidation of the newly formed hydroxyl group to a carboxylic acid, creating a terminal carboxychromanol. basicmedicalkey.commdpi.com Subsequently, the shortened side chain undergoes a series of β-oxidation cycles, a process analogous to fatty acid oxidation. mdpi.comnih.gov This sequential removal of two- or three-carbon units ultimately leads to the formation of water-soluble end products. semanticscholar.org This metabolic process is a key pathway for the breakdown of various vitamin E forms. nih.gov

Formation of Carboxyethyl Hydroxychromans (CEHCs), particularly delta-CEHC

The final products of the ω-oxidation and subsequent β-oxidation of the side chain are carboxyethyl hydroxychromans (CEHCs). basicmedicalkey.commdpi.com In the case of delta-tocopherol (B132067), this process yields delta-CEHC. chiro.org Studies have shown that a significant portion of delta-tocopherol is metabolized into delta-CEHC, which is then excreted in the urine. chiro.orgsci-hub.cat The formation of CEHCs is a major route for the elimination of tocopherols, with non-alpha-tocopherol forms like delta-tocopherol being almost quantitatively degraded to their corresponding CEHCs. chiro.orgebi.ac.uk

Enzymatic Systems Involved in Metabolism (e.g., Cytochrome P450 Enzymes, CYP4F2/CYP3A4)

The enzymatic machinery responsible for initiating tocopherol metabolism primarily involves the cytochrome P450 (CYP) superfamily of enzymes located in the endoplasmic reticulum of liver cells. basicmedicalkey.comnih.gov

Specifically, CYP4F2 has been identified as a key enzyme that catalyzes the initial ω-hydroxylation of the tocopherol side chain. basicmedicalkey.comnih.govnih.gov This enzyme exhibits a higher catalytic activity towards gamma- and delta-tocopherol compared to alpha-tocopherol (B171835). nih.govwjgnet.com

Differential Metabolism of Tocopherol Isomers and Dehydro-Variants

The various isomers of tocopherol and their dehydro-variants are not metabolized at the same rate. A significant factor in this differential metabolism is the hepatic α-tocopherol transfer protein (α-TTP), which preferentially binds to and facilitates the incorporation of RRR-α-tocopherol into lipoproteins for distribution throughout the body. chiro.orgsci-hub.cat

Tocopherols that are not selected by α-TTP, such as delta-tocopherol, are more readily available for catabolism. chiro.orgsci-hub.cat This results in a more rapid and extensive degradation of delta-tocopherol compared to alpha-tocopherol. chiro.orgsci-hub.cat The lack of methyl groups on the chromanol ring of delta-tocopherol may also contribute to its higher metabolic rate, as it presents less steric hindrance to the metabolizing enzymes. chiro.org Consequently, a much larger proportion of ingested delta-tocopherol is converted to its CEHC metabolite and excreted compared to alpha-tocopherol. chiro.orgsci-hub.cat

Conjugation and Excretion Mechanisms of Metabolites

Following the shortening of the side chain, the resulting CEHC metabolites undergo phase II conjugation reactions to increase their water solubility and facilitate their elimination from the body. mdpi.comnih.gov The primary conjugation pathways involve glucuronidation and sulfation. mdpi.comnih.gov

The conjugated metabolites, such as delta-CEHC-glucuronide and delta-CEHC-sulfate, are then excreted primarily through the urine. industrialchemicals.gov.auresearchgate.net Fecal excretion also serves as a route for the elimination of both unmetabolized tocopherols and their long-chain metabolites. mdpi.comnih.gov The efficiency of these conjugation and excretion processes is crucial for preventing the accumulation of vitamin E metabolites in tissues. nih.gov

Molecular Mechanisms of Biological Action and Cellular Interactions

Antioxidant Activity and Free Radical Scavenging Mechanisms

A thorough review of scientific databases and literature reveals a significant gap in the knowledge regarding the specific antioxidant and free radical scavenging activities of Dehydro-delta-tocopherol. While the broader family of tocopherols (B72186) is well-known for these properties, specific data detailing the mechanisms of this compound are not presently available.

Role in Lipid Peroxidation Inhibition

Information detailing the specific role and efficacy of this compound in the inhibition of lipid peroxidation is not available in the current body of scientific literature. Studies on other tocopherol isomers, such as delta-tocopherol (B132067), have shown an inhibitory effect on lipid peroxidation, but these findings cannot be directly extrapolated to this compound without specific experimental evidence.

Specificity of this compound in Oxidative Stress Models

There is a lack of published research examining the specific effects and specificity of this compound in various oxidative stress models. Consequently, its distinct behavior and efficacy in mitigating oxidative stress, in comparison to other antioxidants, remain uncharacterized.

Modulation of Cell Signaling Pathways

The influence of this compound on key cell signaling pathways is an area that requires further investigation. Current research has not specifically elucidated its role in modulating the NF-κB, Nrf2, or Akt and p53 signaling pathways.

Influence on Nuclear Factor-kappa B (NF-κB) Pathway

There is currently no scientific evidence available that describes the influence of this compound on the Nuclear Factor-kappa B (NF-κB) signaling pathway. The NF-κB pathway is a crucial regulator of inflammatory responses, and the potential modulatory effects of this compound on this pathway have not yet been explored.

Regulation of Nrf2 Pathway and Downstream Antioxidant Enzymes

The regulatory effects of this compound on the Nrf2 pathway and its downstream antioxidant enzymes have not been documented in scientific literature. The Nrf2 pathway is a key cellular defense mechanism against oxidative stress, and further research is needed to determine if this compound plays a role in its activation or regulation.

Interaction with Peroxisome Proliferator-Activated Receptors (PPARγ)

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in cellular differentiation, metabolism, and tumorigenesis. PPARγ, in particular, is a known target for various compounds that modulate inflammatory and metabolic pathways.

Despite the established interaction of other tocopherols and tocotrienols with PPARγ, a thorough review of published scientific studies indicates a lack of research specifically investigating the interaction between this compound and PPARγ. Consequently, there is no available data to describe its potential agonist or antagonist activity, its influence on PPARγ target gene expression, or the molecular mechanisms of such interactions.

Impact on Cellular Processes in In Vitro and Animal Models (Excluding Human Clinical Data)

The following sections address the requested cellular processes. However, it is critical to note that specific research on this compound for these endpoints is not present in the available scientific literature. The information landscape is characterized by studies on related compounds, which, per the strict focus of this article, cannot be extrapolated to this compound.

Cell Cycle Progression and Proliferation Modulation

The cell cycle is a fundamental process that governs cell division and proliferation. Its dysregulation is a hallmark of diseases such as cancer. Various natural compounds have been shown to modulate the cell cycle by affecting the expression and activity of key regulatory proteins like cyclins and cyclin-dependent kinases (CDKs).

Currently, there are no specific in vitro or animal model studies that have been published detailing the effects of this compound on cell cycle progression or cellular proliferation. Therefore, its potential to induce cell cycle arrest or inhibit proliferation remains uninvestigated.

Induction of Apoptosis and Programmed Cell Death Pathways

Apoptosis is a form of programmed cell death that is crucial for normal tissue homeostasis and the elimination of damaged or cancerous cells. This process is mediated by a complex cascade of signaling molecules, including caspases.

The capacity of this compound to induce apoptosis has not been specifically examined in published research. As a result, there is no information regarding its ability to activate caspase pathways, influence the expression of pro- or anti-apoptotic proteins, or trigger programmed cell death in any cell line or animal model.

Angiogenesis Regulation

Angiogenesis, the formation of new blood vessels, is a vital process in development and wound healing, but it also plays a critical role in tumor growth and metastasis. The regulation of angiogenesis is a key target for anti-cancer therapies.

There is a lack of scientific studies focused on the effects of this compound on angiogenesis. Its potential to inhibit or stimulate the formation of new blood vessels, or to modulate key angiogenic signaling molecules such as Vascular Endothelial Growth Factor (VEGF), has not been reported.

Anti-inflammatory Properties at a Cellular Level

Cellular inflammation is a complex biological response to harmful stimuli. Chronic inflammation is implicated in a wide range of diseases. The anti-inflammatory properties of many natural compounds are often attributed to their ability to modulate inflammatory signaling pathways, such as the NF-κB pathway, and to reduce the production of pro-inflammatory cytokines.

Specific investigations into the anti-inflammatory properties of this compound at the cellular level are absent from the current scientific literature. Therefore, its effects on inflammatory markers, signaling pathways, and cytokine production are unknown.

Influence on Mitochondrial Function

Mitochondria are essential organelles responsible for cellular energy production and are also involved in various other cellular processes, including signaling and apoptosis. Mitochondrial dysfunction is linked to a variety of pathological conditions.

The influence of this compound on mitochondrial function, including its potential effects on mitochondrial biogenesis, the respiratory chain, and mitochondrial membrane potential, has not been the subject of published scientific research.

Based on an extensive review of the available scientific literature, there is a notable absence of research specifically dedicated to the compound this compound and its effects on the molecular and cellular processes outlined in this article. While the broader family of tocopherols and tocotrienols has been the subject of numerous studies, these findings cannot be directly attributed to this compound. Future research is required to elucidate the specific biological and molecular activities of this particular compound.

Unidentified Molecular Targets and Future Research Directions for this compound

Extensive research of publicly available scientific literature and databases yielded no specific information regarding the molecular mechanisms, unidentified molecular targets, or future research directions for the chemical compound “this compound.”

The conducted searches focused on identifying studies that have investigated the biological actions and cellular interactions of this specific compound. However, the search results consistently provided information on related, but distinct, compounds such as delta-tocopherol, alpha-tocopherol (B171835), and various tocotrienols. These compounds belong to the broader vitamin E family, but data specific to the "dehydro-" form of delta-tocopherol is not present in the available literature.

Consequently, it is not possible to provide an analysis of its unidentified molecular targets or suggest specific avenues for future research based on existing scientific evidence. The lack of available data indicates that this compound is likely a compound that has not been a subject of significant scientific investigation, or the research has not been published in accessible forums.

Future research would first need to establish the fundamental biological activity of this compound. Initial studies would likely involve in vitro screening to determine if the compound exhibits any significant cellular effects, such as antioxidant, anti-inflammatory, or anti-proliferative activities. Should any activity be identified, subsequent research could then focus on elucidating the underlying molecular mechanisms and identifying its specific molecular targets through techniques like affinity chromatography, genetic screening, and computational modeling.

Advanced Analytical Methodologies and Characterization Techniques for Dehydro Delta Tocopherol

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for isolating and quantifying Dehydro-delta-tocopherol from complex matrices. High-performance liquid chromatography and gas chromatography-mass spectrometry are the primary techniques utilized for this purpose.

High-Performance Liquid Chromatography (HPLC): Normal-phase, Reverse-phase, Ultra-High-Pressure Liquid Chromatography (UPLC)

HPLC is a cornerstone technique for the analysis of tocopherols (B72186) due to its high resolution and sensitivity. aocs.org Both normal-phase and reverse-phase chromatography are employed, each offering distinct advantages for the separation of this compound.

Normal-Phase HPLC (NP-HPLC) is highly effective for separating tocopherol isomers, including the delta variant. aocs.orgnih.gov This is because the separation is based on the polarity of the chromanol ring, which differs based on the number and position of methyl groups. nih.gov NP-HPLC can effectively separate all four tocopherol homologs (alpha, beta, gamma, and delta). researchgate.net For instance, a study successfully separated stereoisomers of 3,4-δ-dehydrotocopherol using preparative HPLC with a chiral column. mdpi.com

Reverse-Phase HPLC (RP-HPLC) is also widely used, though it may not always separate β- and γ-tocopherols. notulaebotanicae.ro RP-HPLC separates compounds based on their hydrophobicity. nih.gov The more saturated side chain of tocopherols leads to longer retention times on the column. nih.gov Despite some limitations in isomer separation, RP-HPLC is favored for its reproducibility and the robustness of the columns. notulaebotanicae.ro

Ultra-High-Pressure Liquid Chromatography (UPLC) offers a significant advancement over conventional HPLC, providing more rapid and highly sensitive analysis. nih.gov A UPLC method can quantify delta-, beta+gamma-, and alpha-tocopherol (B171835) in a very short chromatographic run of less than 1.6 minutes. nih.gov This technique utilizes sub-2 µm particles, leading to higher efficiency and resolution. The normal-phase UPLC separation of the four main tocopherols can be achieved in less than one minute. waters.com

| Technique | Stationary Phase | Mobile Phase | Detection | Key Findings | Reference |

|---|---|---|---|---|---|

| NP-HPLC | Silica, Amino, or Diol columns | Hexane with a polar modifier (e.g., dioxane, tert-butyl methyl ether) | Fluorescence | Excellent separation of all eight vitamin E vitamers. | nih.gov |

| RP-HPLC | C18 or C30 columns | Methanol/water or acetonitrile/methanol mixtures | Fluorescence or UV/PDA | Good for general quantification but may not separate β- and γ-isomers. | nih.govresearchgate.netsigmaaldrich.com |

| UPLC | Reversed-phase columns | Gradient elution | Fluorescence or Photodiode Array (PDA) | Rapid and highly sensitive quantification of tocopherols in under 2 minutes. | nih.gov |

| Preparative HPLC | Chiral column | Not specified | Not specified | Successful separation of (2S,4'R,8'R)-3,4-δ-dehydrotocopherol and (2R,4'R,8'R)-3,4-δ-dehydrotocopherol. | mdpi.com |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the determination of tocopherols, providing both separation and structural information. nih.gov For the analysis of tocopherols by GC-MS, a derivatization step is often necessary to increase their volatility and thermal stability. nih.gov Trimethylsilyl (B98337) (TMS) derivatives are commonly prepared for this purpose. nih.govscispec.co.th

The use of a selective ion monitoring (SIM) mode in GC-MS enhances the sensitivity and selectivity of the analysis, allowing for the detection of very low quantities of tocopherols. nih.govresearchgate.net One study reported a detection limit of 40 pg for all TMS-tocopherols using a well-tuned GCQ system in SIM mode. nih.govresearchgate.net A rapid GC-MS method has been developed for the simultaneous determination of eight vitamin E isomers and α-tocopherol acetate (B1210297) in various samples, achieving good separation within 13 minutes. rsc.org

| Parameter | Condition | Reference |

|---|---|---|

| Derivatization | Formation of trimethylsilyl (TMS) derivatives | nih.gov |

| Column | VF-5MS (30 m × 0.25 mm, 0.25 μm) | rsc.org |

| Ionization Mode | Electron Impact (EI) | rsc.org |

| Detection Mode | Full Scan and Selected Ion Monitoring (SIM) | rsc.org |

| Detection Limit | 0.09 ng mL⁻¹ to 0.46 ng mL⁻¹ | rsc.org |

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and detailed characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a primary tool for the unambiguous structural determination of organic molecules, including this compound. researchgate.net Both ¹H and ¹³C NMR are utilized to piece together the molecular framework. mdpi.com

In a study on compounds isolated from Stemona tuberosa, the planar structures of (2S,4'R,8'R)-3,4-δ-dehydrotocopherol and (2R,4'R,8'R)-3,4-δ-dehydrotocopherol were confirmed through detailed analysis of their HMBC and NOESY data. mdpi.com The ¹H- and ¹³C-NMR data of these compounds were found to be very similar to previously reported values for 3,4-δ-dehydrotocopherol. mdpi.com The structural elucidation of dehydro-δ-tocopherol has been supported by ¹³C NMR spectroscopic data which was quite similar to related compounds. cmu.ac.th

Mass Spectrometry (MS) for Identification and metabolite Analysis

Mass spectrometry is a highly sensitive technique used for the identification of this compound and the analysis of its metabolites. High-resolution electrospray ionization mass spectrometry (HRESIMS) can be used to determine the elemental formula of the compound. mdpi.com For instance, two stereoisomers of 3,4-δ-dehydrotocopherol showed protonated HRESIMS molecular ion peaks at m/z 401.3412 and 401.3416, corresponding to the elemental formula of C₂₇H₄₄O₂. mdpi.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for studying the metabolism of tocopherols. nih.govnih.gov The fragmentation patterns observed in MS/MS spectra provide valuable information for the structural identification of metabolites. nih.gov For instance, the retro-Diels-Alder fragmentation is a characteristic pathway for tocopherol-derived metabolites. nih.gov

Fluorescence Detection (FLD) in Chromatographic Analysis

Fluorescence detection is commonly coupled with HPLC for the highly sensitive and selective quantification of tocopherols. aocs.orgresearchgate.net Tocopherols are naturally fluorescent compounds, which allows for their detection at very low concentrations. notulaebotanicae.ro

The typical excitation wavelength used for tocopherols is around 290-296 nm, with an emission wavelength of approximately 325-330 nm. aocs.orgresearchgate.netnih.gov A study on tocopherol content in vegetable oils utilized an excitation wavelength of 290 nm and an emission wavelength of 325 nm. researchgate.netresearchgate.net This method demonstrated good limits of detection, for instance, 8 ng/g for δ-tocopherol. researchgate.netresearchgate.net The high selectivity of the fluorimetric detector contributes to the accuracy of the quantification. researchgate.net

| Parameter | Wavelength/Value | Reference |

|---|---|---|

| Excitation Wavelength | 290-296 nm | aocs.orgresearchgate.netnih.gov |

| Emission Wavelength | 325-330 nm | aocs.orgresearchgate.netnih.gov |

| Limit of Detection (δ-tocopherol) | 8 ng/g | researchgate.netresearchgate.net |

In Vitro Assays for Functional Activity Assessment (e.g., DPPH Radical Scavenging Assay)

In vitro assays are crucial for determining the antioxidant potential of compounds like dehydro-δ-tocopherol. These tests provide a rapid and efficient means to screen for functional activity, with the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay being one of the most common methods. nih.gov

The DPPH assay is a spectrophotometric method based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical. nih.govmdpi.com The DPPH radical exhibits a deep purple color with a strong absorption maximum around 517 nm. nih.gov When it is reduced by an antioxidant, the purple color fades to a pale yellow, and the absorbance at 517 nm decreases. nih.govnih.gov This color change is proportional to the concentration and potency of the antioxidant. nih.gov The antioxidant activity is often expressed as the concentration of the sample required to scavenge 50% of the DPPH radicals (SC50 or IC50 value). researchgate.net

While specific DPPH assay results for dehydro-δ-tocopherol are not widely published, the activity of its precursor, δ-tocopherol, and its oxidation products offers significant insight. The antioxidant capacity of tocopherol isomers is influenced by factors such as temperature, with δ-tocopherol showing greater activity than α-tocopherol at higher temperatures (80-120 °C). nih.gov Studies on the thermal oxidation of δ-tocopherol have shown that it forms dimeric products, such as 5-(δ-tocopheroxy)-δ-tocopherol and 5-(δ-tocopherol-5-yl)-δ-tocopherol, which are themselves still effective as antioxidants. jst.go.jp This suggests that the "dehydro" or oxidized forms of δ-tocopherol can retain functional activity.

The general mechanism involves the donation of a hydrogen atom from the hydroxyl (-OH) group on the chromanol ring of the tocopherol to the DPPH radical, which stabilizes the radical and forms the more stable tocopheroxyl radical. mdpi.com In the case of δ-tocopherol, a synergistic antioxidant effect has been observed when combined with flavonoids like (-)-epicatechin (B1671481) (EC) and (-)-epigallocatechin (B1671488) gallate (EGCG), which may be due to the regeneration of the tocopherol from its radical. nih.gov

| Compound | Assay/Condition | Finding | Reference |

|---|---|---|---|

| δ-Tocopherol | Rancimat method (90 °C) | Acts as a highly active antioxidant, increasing the induction period. | nih.gov |

| δ-Tocopherol | Frying Conditions (160 °C) | Showed higher stability and antioxidative effects compared to α-tocopherol. | researchgate.net |

| δ-Tocopherol Oxidation Products (Dimers) | Thermal Oxidation | Formed dimeric products that are still effective antioxidants. | jst.go.jp |

| α-Tocopherol | DPPH Assay | Exhibited high antioxidant activity in a 10% alcohol solution. | researchgate.net |

Method Validation and Standardization in Research Contexts

The accurate quantification and characterization of dehydro-δ-tocopherol rely on validated and standardized analytical methods. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of tocopherols and their derivatives. aocs.org Method validation ensures that the analytical procedure is reliable, reproducible, and suitable for its intended purpose. uaiasi.ro Key validation parameters include linearity, sensitivity (limit of detection and quantification), precision, accuracy, and recovery. uaiasi.romdpi.com

Analytical Techniques:

Normal-Phase HPLC (NP-HPLC): This technique is particularly effective for separating the four main tocopherol isoforms (α, β, γ, and δ). mdpi.comresearchgate.net Using a silica-based stationary phase and a non-polar mobile phase (e.g., n-hexane/ethyl acetate), NP-HPLC can achieve complete separation of the isomers, which is often a challenge in reversed-phase systems where β- and γ-tocopherols may co-elute. mdpi.com

Reversed-Phase HPLC (RP-HPLC): While isomer separation can be more complex, RP-HPLC is also commonly used. uaiasi.ronih.gov It employs a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., methanol/water).

Detection Methods:

Fluorescence Detection (FLD): This is the technique of choice for many biological samples due to its high sensitivity and selectivity. aocs.orgmdpi.com Tocopherols are naturally fluorescent, typically using an excitation wavelength of around 295 nm and an emission wavelength of 330 nm. aocs.orgmdpi.com

UV-Vis Detection: This method is also common, with tocopherols absorbing UV light in the range of 290-300 nm. aocs.org It is suitable for samples with higher concentrations of the analyte. mdpi.com

Mass Spectrometry (MS): Coupling liquid chromatography with mass spectrometry (LC-MS) provides superior specificity and sensitivity, allowing for definitive identification and quantification, especially in complex matrices. nih.govnih.gov

Validation Parameters:

The validation of an analytical method for dehydro-δ-tocopherol would follow established guidelines, similar to those used for δ-tocopherol.

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. This is typically demonstrated by a high coefficient of determination (R²) for the calibration curve, often greater than 0.99. mdpi.comnih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. mdpi.com For HPLC-UV-Vis analysis of tocopherols, LODs can range from 0.32 to 0.63 ppm, with LOQs from 1.08 to 2.11 ppm. mdpi.com

Precision: This assesses the closeness of agreement between a series of measurements. It is evaluated at two levels:

Repeatability (Intra-day precision): The precision under the same operating conditions over a short interval.

Intermediate Precision (Inter-day precision): The precision within a laboratory over different days, with different analysts or equipment. mdpi.com

Accuracy and Recovery: Accuracy refers to the closeness of the measured value to the true value. It is often determined through recovery studies, where a known amount of the analyte is added (spiked) into a sample matrix and then analyzed. Recovery rates are typically expected to be within an acceptable range, such as 70-120%. mdpi.com For δ-tocopherol, recovery rates are often above 80%. mdpi.com

Standardization in research involves using certified reference materials (e.g., pure δ-tocopherol) for calibration and quality control to ensure consistency and comparability of results across different studies and laboratories. uaiasi.ro

| Parameter | δ-Tocopherol | Reference |

|---|---|---|

| Linear Range | 10 - 375 µg/mL | mdpi.com |

| Correlation Coefficient (R²) | > 0.99 | mdpi.com |

| LOD | 0.63 ppm | mdpi.com |

| LOQ | 2.11 ppm | mdpi.com |

| Recovery | 79.5% - 106.3% | mdpi.com |

Data adapted from a study on tocopherol isoforms. mdpi.com

Comparative Research: Dehydro Delta Tocopherol Vs. Other Tocopherol Forms and Analogs

Comparative Biological Activities of Delta-Tocopherol (B132067), Dehydro-delta-Tocopherol, and Other Tocopherols (B72186) (Alpha, Beta, Gamma)

The different forms of tocopherol, distinguished by the number and position of methyl groups on their chromanol ring, exhibit a range of biological activities. While alpha-tocopherol (B171835) is the most abundant form in human tissues, research suggests that other isomers, particularly delta- and gamma-tocopherol (B30145), possess unique and often more potent effects in certain biological contexts. scinito.ainih.gov

Antioxidant Activity:

The primary and most well-known function of tocopherols is their role as lipid-soluble antioxidants. nih.gov The antioxidant activity generally follows the order of alpha > beta > gamma > delta-tocopherol, which is attributed to the number of methyl groups on the chromanol ring. scinito.ai However, some studies indicate that delta-tocopherol exhibits higher stability under certain conditions, such as frying temperatures, compared to alpha-tocopherol. nih.gov Research on dehydro-tocopherols, also known as chromenols, suggests that their antioxidant capacities are comparable to that of alpha-tocopherol. This indicates that the presence of a double bond in the chromanol ring does not significantly diminish its radical-scavenging ability.

Anti-inflammatory Properties:

Emerging evidence highlights the significant anti-inflammatory properties of tocopherols, with delta- and gamma-tocopherol often outperforming alpha-tocopherol. google.comnih.gov Studies have shown that a mixture of tocopherols rich in gamma- and delta-tocopherol can be more effective in inhibiting inflammatory processes than alpha-tocopherol alone. google.com Specifically, delta-tocopherol has been noted for its ability to suppress inflammatory markers. nih.gov While direct studies on the anti-inflammatory effects of this compound are scarce, the potent activities of delta-tocopherol suggest that its dehydro counterpart may also possess significant anti-inflammatory capabilities.

Anticancer Activity:

In the realm of cancer research, delta-tocopherol and gamma-tocopherol have demonstrated more potent anticancer activities than alpha-tocopherol in various studies. nih.govnih.govmdpi.comresearchgate.net Research has shown that delta-tocopherol is more effective at inhibiting the growth of certain cancer cells and inducing apoptosis (programmed cell death). mdpi.com For instance, in studies on lung tumorigenesis, delta-tocopherol was found to be more active than both alpha- and gamma-tocopherol in inhibiting tumor growth. nih.gov Again, while specific data on this compound is limited, the strong anticancer profile of delta-tocopherol provides a compelling rationale for further investigation into its dehydro derivative.

Table 1: Comparative Biological Activities of Tocopherol Forms

| Biological Activity | Alpha-Tocopherol | Beta-Tocopherol | Gamma-Tocopherol | Delta-Tocopherol | This compound |

|---|---|---|---|---|---|

| Antioxidant Capacity | Highest | High | Moderate | Lower | Comparable to Alpha-Tocopherol (as a chromenol) |

| Anti-inflammatory Effects | Present | Less Studied | Potent | Potent | Potentially significant (inferred from delta-tocopherol) |

| Anticancer Activity | Limited/Ineffective in some studies | Less Studied | More potent than Alpha | Most potent in several studies | Potentially significant (inferred from delta-tocopherol) |

Structure-Activity Relationship Studies for Chromanol Ring Methylation and Side Chain Saturation

The biological activity of tocopherols and their analogs is intrinsically linked to their molecular structure, specifically the methylation pattern of the chromanol ring and the saturation of the phytyl tail. researchgate.net

The number and position of methyl groups on the chromanol ring are critical determinants of a tocopherol's function. nih.gov For antioxidant activity, the presence of more methyl groups, as seen in alpha-tocopherol, generally enhances the ability to donate a hydrogen atom to neutralize free radicals. scinito.ai However, for other biological activities like anti-inflammatory and anticancer effects, a less methylated chromanol ring, as found in delta- and gamma-tocopherol, appears to be more advantageous. google.comnih.govmdpi.comresearchgate.net The absence of methyl groups at certain positions may allow for interactions with different cellular targets.

The saturation of the phytyl side chain distinguishes tocopherols from tocotrienols, which possess an unsaturated side chain. This structural difference influences their mobility and distribution within cell membranes, which can impact their biological efficacy. Dehydro-tocopherols, characterized by a double bond within the chromanol ring, represent another structural variation. While research is ongoing, it is hypothesized that this structural feature could influence the molecule's reactivity and interaction with biological membranes and enzymes, potentially leading to unique biological activities.

Synergistic and Antagonistic Interactions in Biological Systems

The biological effects of tocopherols are not always independent and can be influenced by the presence of other molecules, leading to synergistic or antagonistic interactions. wikipedia.org

A notable example of synergism is the interaction between alpha- and delta-tocopherol in antioxidant activities. One study demonstrated that a combination of these two forms resulted in a synergistic effect in protecting oils from oxidation. taylorandfrancis.com It has also been observed that delta-tocopherol can act synergistically with polyphenols to suppress LDL oxidation. google.com

While specific studies on the synergistic and antagonistic interactions of this compound are not yet available, the behavior of delta-tocopherol suggests that its dehydro form could also participate in complex interactions with other dietary compounds, a crucial area for future research.

Distinctive Mechanisms of Action Compared to Alpha-Tocopherol

While all tocopherols act as antioxidants by scavenging free radicals, their broader mechanisms of action can differ significantly. nih.govdrugbank.com These differences are particularly evident when comparing alpha-tocopherol with gamma- and delta-tocopherol.

Alpha-tocopherol's primary recognized role is its potent antioxidant activity. nih.gov In contrast, gamma- and delta-tocopherol have been shown to possess unique anti-inflammatory mechanisms, such as the inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. google.com Furthermore, in the context of cancer, delta-tocopherol has been found to inhibit tumor growth through mechanisms that go beyond simple antioxidant effects, including the induction of apoptosis. mdpi.com

The distinct mechanisms are thought to be related to the structural differences in the chromanol ring. The less methylated rings of gamma- and delta-tocopherol may allow them to interact with a different set of cellular signaling molecules and transcription factors compared to the fully methylated ring of alpha-tocopherol. nih.gov Although the specific mechanisms of this compound are yet to be elucidated, it is plausible that the introduction of a double bond in the chromanol ring could further alter its interaction with cellular targets, leading to unique biological effects that distinguish it from other tocopherols. nih.gov

Research Challenges, Emerging Frontiers, and Future Directions

Elucidation of Complete Biosynthetic and Metabolic Pathways for Dehydro-delta-Tocopherol

A primary research challenge is the complete elucidation of the biosynthetic and metabolic pathways specifically for this compound. While the pathway for its precursor, delta-tocopherol (B132067), is well-established, the precise enzymatic steps that would lead to a "dehydro-" form are currently unknown.

Biosynthesis in Plants: The biosynthesis of all tocopherols (B72186) occurs in the plastids of photosynthetic organisms. wikipedia.org The pathway begins with precursors from the shikimate pathway (homogentisic acid, HGA) and the methylerythritol phosphate (B84403) (MEP) pathway (phytyl-diphosphate, PDP). researchgate.net The formation of δ-tocopherol is a key branch point in the pathway:

Condensation: Homogentisate (B1232598) phytyltransferase (HPT), encoded by the VTE2 gene, catalyzes the condensation of HGA and PDP to form 2-methyl-6-phytyl-1,4-benzoquinol (MPBQ). nih.gov

Cyclization: Tocopherol cyclase (TC), encoded by the VTE1 gene, directly cyclizes MPBQ to produce δ-tocopherol. frontiersin.org

Future research must investigate whether this compound is a natural intermediate or a side-product of this pathway, potentially formed under specific conditions like oxidative stress. Identifying a putative dehydrogenase or desaturase enzyme that acts on δ-tocopherol would be a critical step.

Metabolism in Animals: In animals, ingested tocopherols are metabolized primarily in the liver for excretion. nih.gov Non-α-tocopherol forms like delta-tocopherol are more readily metabolized than α-tocopherol. nih.gov The established pathway involves:

ω-Hydroxylation: Cytochrome P450 4F2 (CYP4F2) initiates the catabolism by hydroxylating the terminal carbon of the phytyl tail. nih.gov

β-Oxidation: The hydroxylated tail undergoes successive rounds of β-oxidation, shortening the chain and ultimately producing water-soluble metabolites like carboxyethyl-hydroxychromans (CEHCs) that are excreted in urine. nih.gov

The metabolic fate of this compound is completely uncharacterized. Research is needed to determine if it is a metabolite of delta-tocopherol, perhaps formed through an initial dehydrogenation step in the chromanol ring or the phytyl tail, and how it would subsequently be processed by the known vitamin E catabolic machinery.

Identification of Specific Receptors and Binding Proteins

The biological activity and tissue distribution of vitamin E isomers are largely dictated by specific binding proteins. nih.gov The best-characterized of these is the hepatic α-tocopherol transfer protein (α-TTP) . unibe.ch

High Specificity of α-TTP: This protein exhibits a strong preference for α-tocopherol, which is why α-tocopherol is the predominant form of vitamin E found in animal tissues and plasma. nih.govmdpi.com

Low Affinity for Delta-Tocopherol: The binding affinity of α-TTP for other tocopherol isomers is significantly lower. In vitro competition assays have shown the relative affinities to be α-tocopherol (100%) >> β-tocopherol (38%) > γ-tocopherol (9%) > δ-tocopherol (2%). nih.gov This low affinity explains why delta-tocopherol is rapidly metabolized rather than being retained and distributed throughout the body. wikipedia.orgnih.gov

A major frontier in this compound research is to determine if any specific binding proteins or receptors exist for it. Given the structural change implied by the "dehydro-" prefix, it is unlikely to bind to α-TTP. Future studies should explore whether other, less characterized tocopherol-associated proteins (TAPs) or supernatant protein factors (SPFs) might interact with it, or if it has unique cellular targets altogether. researchgate.net The absence of a dedicated transport protein would likely destine it for rapid metabolism and excretion. researchgate.net

Advanced Mechanistic Studies at the Molecular and Cellular Level

The primary function of tocopherols is their role as lipid-soluble antioxidants, protecting cell membranes from oxidative damage by scavenging peroxyl radicals. mdpi.comwikipedia.org Delta-tocopherol, despite its low in vivo bioavailability, demonstrates potent antioxidant activity, in some contexts considered superior to other isomers. taylorandfrancis.comatamanchemicals.com

Future mechanistic studies on this compound should investigate:

Antioxidant Capacity: How does the introduction of a double bond (dehydrogenation) affect the ability of the chromanol head's hydroxyl group to donate a hydrogen atom and neutralize free radicals? It is plausible that this structural change could alter its antioxidant potential or even impart pro-oxidant properties under certain conditions.

Cell Signaling: Vitamin E isomers are known to influence cell signaling pathways and gene expression, independent of their antioxidant activity. atamanchemicals.com For instance, delta-tocopherol has been shown to affect cell proliferation, invasiveness, and inflammatory angiogenesis in endothelial cells. nih.gov Research is needed to see if this compound modulates key signaling molecules like protein kinase C (PKC) or affects the expression of inflammatory genes. wikipedia.org

Interaction with Membranes: As a lipophilic molecule, its interaction with the lipid bilayer of cell membranes is crucial. Advanced studies should model how its altered shape and polarity might affect membrane fluidity, stability, and its positioning within the membrane, which would impact its ability to protect polyunsaturated fatty acids from lipid peroxidation. mdpi.com

Application as a Research Tool in Biochemical and Physiological Studies

Different vitamin E isoforms are valuable tools for studying the mechanisms of lipid peroxidation and antioxidant defense. Because this compound is not well-characterized, its primary application currently lies in its potential as a novel research tool.

Potential applications include:

Probing Enzyme Activity: If a specific enzyme responsible for its formation from delta-tocopherol is identified (e.g., a dehydrogenase), this compound could be used as a standard or a probe to study that enzyme's kinetics and regulation.

Biomarker of Oxidative Stress: Its presence or concentration in biological tissues could potentially serve as a biomarker for specific types of oxidative or metabolic stress that might lead to its formation.

Comparative Mechanistic Studies: By comparing its effects on cells and membranes directly against those of delta-tocopherol, researchers could better understand the precise structural requirements for tocopherol function, such as the importance of a fully saturated chromanol ring for antioxidant activity or cell signaling. For example, studies have compared the effects of δ-tocopherol and δ-tocotrienol (which has an unsaturated tail) on cancer cell growth, revealing distinct activities. researchgate.net A similar comparative approach with this compound could yield new insights.

Innovation in Analytical Techniques for Complex Biological Matrices

The analysis of tocopherols in complex biological matrices like plasma, tissues, and oils requires sensitive and specific analytical techniques. These existing methods form the foundation for the future detection and quantification of this compound.

Established Techniques for Tocopherols:

High-Performance Liquid Chromatography (HPLC): This is the most common method for tocopherol analysis. aocs.org

Normal-Phase (NP-HPLC): Provides excellent separation of all four tocopherol isomers (α, β, γ, δ). mdpi.com

Reversed-Phase (RP-HPLC): Often used for its compatibility with aqueous samples, though it may co-elute β- and γ-tocopherols. aocs.org

Detection: Fluorescence detection (FLD) is highly sensitive and selective for tocopherols, with excitation around 290-296 nm and emission at 325-330 nm. aocs.orgvitas.no UV-Vis detection is also used but is less sensitive. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique that provides high specificity. Tocopherols typically require derivatization (e.g., silylation) to increase their volatility for GC analysis. researchgate.netscispec.co.th

Future Innovations: The primary challenge for this compound is developing a validated method to separate it from its precursor and other isomers. Innovations will require:

Method Development: Optimizing HPLC gradients or GC temperature programs to resolve this compound from delta-tocopherol.

Mass Spectrometry: High-resolution mass spectrometry (LC-MS/MS) will be crucial for unambiguous identification and quantification, especially at low concentrations in complex matrices. A key step will be to identify its unique mass-to-charge ratio (m/z) and fragmentation patterns.

Synthesis of Standards: A critical prerequisite for any quantitative analysis is the chemical synthesis of a pure this compound standard for calibration and method validation.

Table 1: Analytical Techniques for Tocopherol Analysis

Technique Principle Detection Method Sample Preparation Detection Limits (LOD) Reference NP-HPLC Separation based on polarity using a non-polar mobile phase and polar stationary phase. Excellent for isomer separation. Fluorescence (FLD) or UV-Vis Lipid extraction (e.g., with hexane/methanol). ~0.32-0.63 ppm (UV-Vis); ~0.006-0.039 ppm (FLD) mdpi.com RP-HPLC Separation based on hydrophobicity using a polar mobile phase and non-polar stationary phase (e.g., C18). Fluorescence (FLD) or UV-Vis Lipid extraction, direct dilution in mobile phase compatible solvent. ~8-9 ng/g (FLD) researchgate.net GC-MS Separation of volatile compounds followed by mass-based detection. Provides structural information. Mass Spectrometry (MS) Lipid extraction followed by derivatization (e.g., silylation with BSTFA). ~0.3-2.5 ng/mL researchgate.netrsc.org

Strategies for Targeted Biosynthesis and Metabolic Engineering

Metabolic engineering offers a promising frontier for producing specific tocopherol isomers in plants or microorganisms. nih.gov While current efforts focus on increasing total vitamin E or shifting the balance towards the more biologically active α-tocopherol, these strategies could be adapted for the targeted biosynthesis of novel derivatives like this compound. researchgate.net

Current Strategies in Tocopherol Engineering:

Overexpression of Key Genes: Increasing the expression of rate-limiting enzymes in the tocopherol pathway has successfully increased tocopherol content. Key targets include:

p-hydroxyphenylpyruvate dioxygenase (HPPD): Increases the supply of the HGA precursor. mdpi.com

Homogentisate phytyltransferase (VTE2): Catalyzes the committed step in tocopherol synthesis. mdpi.com

γ-tocopherol methyltransferase (VTE4): Converts γ- and δ-tocopherols to α- and β-tocopherols, respectively. Overexpression shifts the composition towards α-tocopherol. mdpi.comnih.gov

Redirecting Metabolic Flux: Engineering can be used to redirect precursors towards the tocopherol pathway. For example, expressing a bacterial homogentisate geranylgeranyl transferase (HGGT) in plants can divert HGA to produce tocotrienols, demonstrating the feasibility of pathway manipulation. nih.govresearchgate.net

Future Directions for this compound: Targeted biosynthesis of this compound represents an innovative but challenging goal. A potential strategy would involve a "push-and-pull" approach:

"Push" - Increase the Substrate: Engineer a plant or microbial system (like E. coli or yeast) to overproduce δ-tocopherol. This could be achieved by overexpressing HPPD and VTE2 while simultaneously silencing or knocking out the VTE4 gene to prevent the conversion of δ-tocopherol to β-tocopherol.

"Pull" - Introduce a Novel Enzyme: The critical step would be to identify and introduce a gene encoding a dehydrogenase or desaturase that can specifically act on the chromanol ring of δ-tocopherol to create the "dehydro-" form. This enzyme could be sourced from bacteria, fungi, or other organisms that produce related phenolic compounds.

Successfully engineering such a pathway would not only provide a source of this compound for research but would also serve as a powerful tool for studying the biochemistry of tocopherol-modifying enzymes.

Q & A

Basic Research Questions

Q. What analytical methods are most reliable for distinguishing Dehydro-delta-tocopherol from other tocopherol isomers in mixed samples?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard. Use a C18 reverse-phase column with a mobile phase of methanol/water (95:5 v/v) at 1.0 mL/min. MS detection in positive ion mode enhances specificity for identifying the unique molecular ion peak of this compound (m/z 400.65) . For validation, compare retention times and fragmentation patterns against certified reference standards.

Q. How can researchers assess the oxidative stability of this compound in lipid matrices?